Cas no 4103-12-2 (5-Bromocyclooct-1-ene)
5-Bromocyclooct-1-ene Chemical and Physical Properties
Names and Identifiers
-
- 5-bromocyclooctene
- Cyclooctene,5-bromo;
- 5-Bromocyclooct-1-ene
- 5-bromo-cyclooctene
- Cyclooctene, 5-bromo-
- IFFKVBKJGHTSIQ-UHFFFAOYSA-N
- AK553837
- 17223-82-4
- IFFKVBKJGHTSIQ-UPHRSURJSA-N
- 4103-12-2
- (Z)-5-bromocyclooct-1-ene
- SCHEMBL1229876
- (1Z)-5-bromo-cyclooctene
- BS-52177
- (1Z)-5-bromocyclooctene
- CS-0163431
- (Z)-5-Bromcycloocten
- E76965
- MFCD20621364
- 5-bromo-1-cyclooctene
-
- Inchi: 1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1-
- InChI Key: IFFKVBKJGHTSIQ-UPHRSURJSA-N
- SMILES: BrC1CCC=CCCC1 |c:4|
Computed Properties
- Exact Mass: 188.02000
- Monoisotopic Mass: 188.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 96.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.3
Experimental Properties
- PSA: 0.00000
- LogP: 3.27020
5-Bromocyclooct-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0163431-5g |
5-Bromocyclooct-1-ene |
4103-12-2 | 5g |
$405.0 | 2022-04-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833894-1g |
5-Bromocyclooctene |
4103-12-2 | 95% | 1g |
1,062.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ302-50mg |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 50mg |
135.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ302-200mg |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 200mg |
297.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ302-1g |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 1g |
1041.0CNY | 2021-07-15 | |
| Chemenu | CM397777-250mg |
5-Bromocyclooct-1-ene |
4103-12-2 | 95%+ | 250mg |
$53 | 2022-06-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B47985-1g |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 1g |
¥792.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B47985-250mg |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 250mg |
¥336.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B47985-5g |
5-Bromocyclooct-1-ene |
4103-12-2 | 95% | 5g |
¥3173.0 | 2022-04-28 | |
| Aaron | AR00CN4U-1g |
5-Bromocyclooctene |
4103-12-2 | 95% | 1g |
$131.00 | 2025-02-11 |
5-Bromocyclooct-1-ene Suppliers
5-Bromocyclooct-1-ene Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-Bromocyclooct-1-ene
Recent Advances in the Study of 5-Bromocyclooct-1-ene (CAS: 4103-12-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 5-Bromocyclooct-1-ene (CAS: 4103-12-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, reactivity, and biological relevance.
Recent studies have highlighted the utility of 5-Bromocyclooct-1-ene as a versatile intermediate in organic synthesis. Its strained cyclooctene ring and bromine substituent make it an attractive candidate for ring-opening reactions and cross-coupling methodologies. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness in palladium-catalyzed Suzuki-Miyaura couplings, yielding novel cyclic compounds with potential pharmacological activities.
In the realm of chemical biology, researchers have explored the use of 5-Bromocyclooct-1-ene as a building block for the development of bioactive molecules. Its ability to undergo selective functionalization has enabled the creation of targeted inhibitors for various enzymes involved in disease pathways. Notably, a recent Nature Chemical Biology paper reported its incorporation into a potent inhibitor of histone deacetylases (HDACs), showing promising results in preclinical cancer models.
The pharmaceutical potential of 5-Bromocyclooct-1-ene derivatives has been further investigated in the context of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel brominated cyclooctene analogs with enhanced activity against drug-resistant bacterial strains. These findings suggest that structural modifications of this core scaffold could lead to new classes of antibiotics.
From a mechanistic perspective, computational studies have provided insights into the conformational dynamics of 5-Bromocyclooct-1-ene and its derivatives. Molecular modeling approaches have revealed how the bromine substituent influences ring strain and reactivity, information that is crucial for rational drug design. These computational predictions have been validated by experimental data from X-ray crystallography and NMR spectroscopy.
Looking forward, researchers anticipate that 5-Bromocyclooct-1-ene will continue to play an important role in medicinal chemistry. Current investigations are exploring its use in the development of covalent inhibitors and PROTACs (proteolysis-targeting chimeras), which represent cutting-edge approaches in drug discovery. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing challenging therapeutic targets.
In conclusion, recent advances in the study of 5-Bromocyclooct-1-ene (CAS: 4103-12-2) demonstrate its growing importance in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and potential as a scaffold for bioactive molecules make it a compound of significant interest to both academic and industrial researchers. Future studies will likely uncover additional applications and further elucidate its structure-activity relationships.
4103-12-2 (5-Bromocyclooct-1-ene) Related Products
- 3540-84-9(4-Bromocyclohex-1-ene)
- 24165-06-8(Cyclooctene, 5,6-dibromo-)
- 656242-17-0((Z)-Tetradec-5-enyl Bromide)
- 62871-05-0(9-Octadecene, 1-bromo-)
- 62309-06-2(Cyclooctene, 4,5-dibromo-)
- 76599-53-6(5-Dodecene, 12-bromo-, (E)-)
- 612489-69-7(6-Tetradecene, 14-bromo-, (6E)-)
- 612489-66-4(9-Docosene, 22-bromo-, (9E)-)
- 6110-53-8(Oleyl Bromide)
- 62871-10-7(5-Tetradecene, 14-bromo-)